An In-depth Technical Guide to the Chemical Properties and Reactivity of p-Tolualdehyde
An In-depth Technical Guide to the Chemical Properties and Reactivity of p-Tolualdehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Tolualdehyde (4-methylbenzaldehyde) is a pivotal aromatic aldehyde utilized extensively as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. Its reactivity, characterized by the interplay of the formyl group and the electron-donating methyl group on the aromatic ring, dictates its role in a myriad of organic transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to p-tolualdehyde, tailored for professionals in research and drug development.
Chemical and Physical Properties
p-Tolualdehyde is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.
Table 1: General and Physical Properties of p-Tolualdehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O | [2] |
| Molecular Weight | 120.15 g/mol | [2] |
| CAS Number | 104-87-0 | [3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor | Almond-like, sweet, herbaceous | [3] |
| Melting Point | -6 °C | [5] |
| Boiling Point | 204-205 °C (lit.) | [3] |
| Density | 1.019 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n²⁰/D) | 1.545 (lit.) | [3] |
| Solubility in Water | 0.25 g/L at 25 °C | [4] |
| Solubility in Organic Solvents | Soluble in alcohol and oils | [3] |
Table 2: Spectroscopic Data of p-Tolualdehyde
| Spectroscopic Data | Key Features and Peaks | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~9.96 (s, 1H, -CHO), ~7.78 (d, 2H, Ar-H), ~7.33 (d, 2H, Ar-H), ~2.44 (s, 3H, -CH₃) | [6][7] |
| ¹³C NMR (CDCl₃) | δ ~192.0, ~145.6, ~134.2, ~129.9, ~129.7, ~21.9 | [6] |
| Infrared (IR) Spectrum | ~2820, 2730 cm⁻¹ (C-H stretch of aldehyde), ~1700 cm⁻¹ (C=O stretch), ~1605, 1575 cm⁻¹ (C=C stretch of aromatic ring) | [8][9][10] |
| Mass Spectrometry (MS) | m/z 120 (M⁺), 119 (M-H)⁺, 91 (tropylium ion) | [1][11] |
Reactivity of p-Tolualdehyde
The reactivity of p-tolualdehyde is governed by the electrophilic nature of the carbonyl carbon and the influence of the aromatic ring substituted with a methyl group. The methyl group, being electron-donating, slightly reduces the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde (B42025).[12][13][14] However, the aldehyde group is a meta-director in electrophilic aromatic substitution reactions.
Nucleophilic Addition Reactions
The carbonyl group is susceptible to attack by nucleophiles. The order of reactivity among similar aromatic aldehydes is generally p-nitrobenzaldehyde > benzaldehyde > p-tolualdehyde.[14][15] The electron-withdrawing nitro group in p-nitrobenzaldehyde increases the electrophilicity of the carbonyl carbon, making it more reactive, while the electron-donating methyl group in p-tolualdehyde has the opposite effect.[12][13]
Oxidation
p-Tolualdehyde can be readily oxidized to p-toluic acid using various oxidizing agents.[16][17] This is a common transformation in organic synthesis.
Reduction
The aldehyde group can be reduced to a primary alcohol, p-toluyl alcohol (4-methylbenzyl alcohol).
Condensation Reactions
p-Tolualdehyde, lacking α-hydrogens, cannot enolize but can act as an electrophile in condensation reactions with enolizable ketones or aldehydes, such as in the Aldol (B89426) condensation.[18][19]
Other Key Reactions
-
Wittig Reaction: p-Tolualdehyde reacts with phosphorus ylides to form alkenes.[20][21][22][23]
-
Cannizzaro Reaction: In the presence of a strong base, p-tolualdehyde, which has no α-hydrogens, undergoes a disproportionation reaction to yield p-toluic acid and p-toluyl alcohol.[24][25][26][27]
-
Electrophilic Aromatic Substitution: The aldehyde group is deactivating and meta-directing. However, the activating methyl group directs ortho and para. The outcome of electrophilic substitution will depend on the reaction conditions.
Experimental Protocols
Detailed methodologies for key reactions involving p-tolualdehyde are provided below.
Oxidation of p-Tolualdehyde to p-Toluic Acid
This protocol describes the oxidation of p-tolualdehyde using nitric acid.
Materials:
-
p-Tolualdehyde
-
Concentrated Nitric Acid (sp. gr. 1.42)
-
Water
-
Sodium Hydroxide (B78521)
-
Hydrochloric Acid
-
Zinc Dust
-
5 L round-bottomed flask
-
Efficient stirrer
-
Reflux condenser with a trap for nitrogen oxides
-
Büchner funnel
-
Hardened filter paper
Procedure:
-
In a 5 L round-bottomed flask, mix 2.7 L of water and 750 ml of concentrated nitric acid.
-
Fit the flask with a stirrer and a reflux condenser connected to a trap.
-
Add 105 g (125 ml) of p-cymene (B1678584) (as a precursor for in situ generation of p-tolualdehyde which is then oxidized) and start the stirrer.
-
Gently boil the reaction mixture for 8 hours.
-
Allow the mixture to cool, and collect the crystallized solid on a hardened filter paper in a Büchner funnel.
-
Wash the crude product with 200 ml of water in small portions.
-
Dissolve the crude product in 850 ml of 1 N sodium hydroxide.
-
Place the alkaline solution in a 2 L flask with 20 g of zinc dust and distill until the distillate runs clear.
-
Filter to remove the undissolved zinc, and pour the yellowish filtrate in a thin stream with vigorous stirring into 500 ml of boiling 5 N hydrochloric acid.
-
After cooling, filter the precipitated p-toluic acid, wash with cold water until free of chloride, and dry.
-
For further purification, extract the product with 300 ml of toluene. Chill the toluene extract to 0 °C to crystallize the p-toluic acid.[28]
Reduction of p-Tolualdehyde to p-Toluyl Alcohol
This protocol details the reduction of p-tolualdehyde using formaldehyde (B43269) in the presence of a base.
Materials:
-
p-Tolualdehyde
-
Potassium Hydroxide
-
Commercial absolute methyl alcohol (acetone-free)
-
Formalin (3.9 moles)
-
Anhydrous Sodium Sulfate
-
Commercial Heptane (b.p. 90-100°)
-
3 L three-necked flask
-
Mercury-sealed mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
Procedure:
-
Set up a 3 L three-necked flask with a stirrer, reflux condenser, dropping funnel, and a thermometer.
-
Place 405 g (7.2 moles) of potassium hydroxide and 1200 cc. of commercial absolute methyl alcohol in the flask and begin stirring.
-
Once the alkali dissolves and the temperature drops to 60°C (using a cold-water bath), begin adding a mixture of 360 g (3 moles) of p-tolualdehyde, 300 cc. of formalin, and 300 cc. of absolute methyl alcohol. Maintain the internal temperature at 60-70°C during the addition.
-
Maintain the temperature at 60-70°C for three hours.
-
Replace the reflux condenser with a downward condenser and distill the methyl alcohol until the internal temperature reaches 101°C.
-
Add 900 cc of cold water to the warm residue and cool the mixture.
-
Separate the two layers and extract the aqueous layer with three 200-cc. portions of benzene.
-
Combine the oil and benzene extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Distill the benzene solution under diminished pressure to obtain p-tolyl carbinol (p-toluyl alcohol).
-
Recrystallize the product from an equal weight of commercial heptane.[29]
Aldol Condensation of p-Tolualdehyde with Acetone
This procedure outlines the base-catalyzed aldol condensation of p-tolualdehyde with acetone.
Materials:
-
p-Tolualdehyde
-
Acetone
-
2M Sodium Hydroxide solution
-
4% Acetic acid in Ethanol
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Stirring apparatus
-
Heating apparatus (steam bath)
-
Filtration apparatus
Procedure:
-
Combine 0.90 ml of p-tolualdehyde, 0.25 ml of acetone, 4 ml of 95% ethanol, and 3 ml of 2M aqueous sodium hydroxide in a suitable reaction vessel.
-
Stir the mixture. If a solid precipitate does not form, or if precipitation is slow, heat the reaction mixture over a steam bath for 10-15 minutes.
-
Once precipitation is complete, cool the mixture and isolate the solid product by filtration.
-
Rinse the product with approximately 5 ml of each of the following pre-chilled solvents in sequence: 95% ethanol, then 4% acetic acid in ethanol, and finally 95% ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., 95% aqueous ethanol or toluene) to obtain the purified α,β-unsaturated carbonyl compound.[13]
Role in Drug Development and Signaling Pathways
p-Tolualdehyde serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer agents and enzyme inhibitors.
Anticancer and Enzyme Inhibitory Activity
Derivatives of p-tolualdehyde have shown promise in anticancer research. For instance, certain pyridone derivatives synthesized from p-tolualdehyde have exhibited anti-cancer activity against liver, breast, and lung cancer cell lines.[12] Furthermore, derivatives of similar aromatic aldehydes have been explored as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer cell resistance.[30][31]
Overcoming Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[8][32] p-Tolualdehyde can be used to synthesize isoxazole (B147169) derivatives that have the potential to act as MDR reversal agents.[3] The mechanism of action for such compounds often involves the modulation of key signaling pathways that regulate the expression and function of these transporters.
While direct studies on p-tolualdehyde derivatives are emerging, research on structurally related compounds provides valuable insights. For example, cinnamaldehyde (B126680) derivatives have been shown to sensitize chemo-resistant cancer cells by suppressing the expression of MDR1 (P-glycoprotein). This suppression is achieved through the inhibition of upstream signaling pathways, specifically the STAT3 and AKT signaling pathways. These pathways are known to play critical roles in cell survival, proliferation, and drug resistance.[33] It is plausible that derivatives of p-tolualdehyde could exert similar effects, making them attractive candidates for further investigation in the development of adjuvants for chemotherapy.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and a general experimental workflow.
Diagram 1: General Mechanism of Aldol Condensation
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(Analogue Structure)
(Analogue Structure)
(Analogue Structure)
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